2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
Description
Properties
IUPAC Name |
2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRCHVMZGORFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane typically involves the annulation of the cyclopentane ring and the four-membered ring. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations. This method minimizes the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar annulation strategies as those used in laboratory settings, with potential modifications to optimize yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl and difluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology and Medicine: Its unique structural features make it a candidate for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane involves its interaction with various molecular targets. The difluoromethyl and iodomethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations between the target compound and similar spirocyclic derivatives:
Biological Activity
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane (CAS: 2418674-87-8) is a spirocyclic compound notable for its unique structural features, including difluoromethyl and iodomethyl groups. These characteristics contribute to its potential biological activity and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is characterized by its spiro junction between a six-membered oxane ring and a four-membered cyclobutane ring. The presence of both difluoromethyl and iodomethyl groups enhances its reactivity, making it a valuable building block in synthetic chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H11F2IO |
| Molecular Weight | 285.07 g/mol |
| InChI Key | InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2 |
The biological activity of this compound primarily involves its interaction with various molecular targets through covalent bonding with nucleophilic sites on proteins or other biomolecules. The difluoromethyl and iodomethyl groups can facilitate nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is critical for modulating biological pathways.
Potential Therapeutic Applications
Research indicates that this compound may serve as a candidate for developing novel pharmaceuticals targeting specific enzymes or receptors. Its unique structural features allow for modifications that can enhance efficacy and selectivity in drug design.
- Antitumor Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antitumor properties by inhibiting specific cancer cell lines.
- Antimicrobial Properties : The compound's reactivity may also contribute to antimicrobial activity, potentially serving as a scaffold for developing new antibiotics.
- Enzyme Inhibition : The ability to form covalent bonds with enzyme active sites positions this compound as a potential inhibitor for various enzymes involved in metabolic pathways.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Spirocyclic Compounds : A study published in Medicinal Chemistry highlighted the synthesis of spirocyclic derivatives that showed significant inhibition against cancer cell proliferation, suggesting that modifications to the spirocyclic framework can yield potent anticancer agents .
- Bioisosteric Replacement : Research demonstrated that replacing traditional aromatic rings with saturated spirocyclic structures improved water solubility and metabolic stability in drug candidates like Imatinib and Vorinostat . This indicates that this compound could be an effective bioisostere in drug design.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of difluoromethyl and iodomethyl groups compared to related compounds:
| Compound | Structural Features | Potential Activity |
|---|---|---|
| 2,2-Difluoro-6-azaspiro[3.4]octane | Azaspiro moiety instead of oxaspiro | Potential neuroactive properties |
| 2,2-Difluoro-7-(chloromethyl)-6-oxaspiro[3.4]octane | Chloromethyl group | Antimicrobial activity |
Q & A
Q. What are the standard synthetic routes for preparing 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane?
The compound is typically synthesized via iodination of a spirocyclic precursor. For example, a brominated intermediate (e.g., 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-6-methyl-8-oxo derivative) can react with N-iodosuccinimide (NIS) under inert nitrogen atmospheres to introduce the iodomethyl group. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) ensures high yields (≥95%) and purity . Key steps include controlling reaction time (<2 hours) and solvent choice (DMF or methanol) to minimize side reactions.
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation relies on multi-spectral analysis:
- NMR : NMR confirms difluoro substitution patterns, while NMR resolves iodomethyl protons (δ ~3.2–3.5 ppm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (CHFIO: calc. 326.97 g/mol).
- X-ray Crystallography : Resolves spirocyclic geometry and iodine positioning in the lattice .
Q. What solvents and conditions are optimal for handling this compound in stability studies?
The compound is sensitive to light and moisture. Storage at –20°C in amber vials under argon is recommended. For reactions, polar aprotic solvents (DMF, DMSO) stabilize the iodomethyl group, while protic solvents (methanol) may induce decomposition. Kinetic stability tests (TGA/DSC) show decomposition onset at 120°C .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine atoms influence the reactivity of the iodomethyl group?
The 2,2-difluoro substitution increases electrophilicity at the iodomethyl carbon, enhancing nucleophilic substitution (e.g., Suzuki couplings or alkylations). Computational studies (DFT) reveal a 15–20% reduction in C–I bond dissociation energy compared to non-fluorinated analogs, facilitating ligand exchange in catalytic systems. Experimental validation via kinetic isotope effects (KIE) is advised to confirm mechanistic pathways .
Q. What strategies resolve contradictions in spectroscopic data during stereochemical analysis?
Discrepancies in NOESY or NMR data often arise from dynamic spirocyclic conformers. Solutions include:
- Variable-Temperature NMR : Identifies conformational locking at low temperatures (–40°C).
- Chiral Derivatization : Use of Mosher’s acid to assign absolute configuration.
- Computational Modeling : DFT-optimized structures (e.g., Gaussian 16) predict coupling constants for comparison with experimental data .
Q. What computational methods predict the compound’s behavior in catalytic applications?
Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with transition metals (e.g., Pd or Cu). QSAR studies correlate iodine’s van der Waals radius with catalytic turnover rates. For example, iodine’s steric bulk may hinder π-backbonding in cross-coupling reactions, requiring ligand tuning (e.g., bulky phosphines) to mitigate .
Q. How can synthetic byproducts from iodination be systematically identified and minimized?
Byproducts (e.g., diiodinated species or dehalogenated products) are detectable via LC-MS. Mitigation strategies:
- Stoichiometric Control : Limit NIS to ≤1.1 equivalents.
- Radical Scavengers : Add TEMPO to suppress iodine radical pathways.
- Reaction Monitoring : In-situ IR tracks iodine consumption (C–I stretch at 500–600 cm) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported yields for spirocyclic iodination?
Disparities in yields (e.g., 70% vs. 96%) may stem from:
- Purification Methods : C18 chromatography vs. silica gel (higher recovery with reverse-phase).
- Oxygen Sensitivity : Inert atmosphere (N/Ar) vs. ambient conditions. Replicate experiments under strictly controlled conditions (e.g., glovebox synthesis) are critical .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
